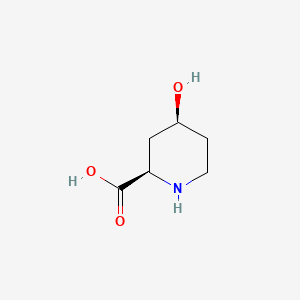
N-(4-aminophenyl)-2-methoxyacetamide
Übersicht
Beschreibung
“N-(4-Aminophenyl)acetamide” is an organic compound which is an amino derivative of acetanilide . It’s also known as “4-Aminoacetanilide” or “paracetamin” and is a para-isomer of aminoacetanilide . There are two other isomers of aminoacetanilide, 2-aminoacetanilide and 3-aminoacetanilide . Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “4-Aminoacetanilide” can be synthesized by the reduction of “4-nitroacetanilide” by a hydrogenation catalyst . Another method involves the conversion of “4-phenylenediamine” to “4-aminoacetanilide” by Bacillus cereus . Green synthesis of “p-Aminoacetanilide” is achieved by reducing “p-nitroaetanilide” using Zn/NH4Cl in water .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)acetamide” has a molecular weight of 150.1778 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-aminophenyl)-2-methoxyacetamide” were not found, similar compounds like “4-Aminobiphenyl” are known to undergo various reactions .
Physical And Chemical Properties Analysis
“N-(4-aminophenyl)acetamide” appears as leaf or flake-like white to pink to brown powder . It has a density of 1.1392 and is slightly soluble in water . The melting point is 164-167°C and the boiling point is 267°C .
Wissenschaftliche Forschungsanwendungen
N-(4-aminophenyl)-2-methoxyacetamide has been widely used in various scientific research applications. It is used as an agonist of the glutamate receptor, and has been studied for its effects on synaptic plasticity, learning and memory, and various other physiological processes. This compound has also been studied for its effects on neuronal development, as well as its potential therapeutic applications in the treatment of neurological disorders. Additionally, it has been used to study the pharmacology of various drugs, and to investigate their effects on the brain.
Wirkmechanismus
N-(4-aminophenyl)-2-methoxyacetamide is an agonist of the glutamate receptor, and its mechanism of action is related to its ability to modulate the activity of the glutamate receptor. When this compound binds to the glutamate receptor, it activates the receptor and causes an influx of calcium ions into the neuron. This influx of calcium ions leads to the release of neurotransmitters, which then activate other neurons in the brain. This mechanism of action is responsible for this compound's effects on synaptic plasticity, learning and memory, and various other physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its effects on synaptic plasticity, learning and memory, and various other physiological processes. It has been shown to modulate neuronal excitability, synaptic transmission, and synaptic plasticity. Additionally, it has been shown to affect the release of neurotransmitters, such as glutamate and GABA, and to modulate the activity of various ion channels. This compound has also been studied for its effects on neuronal development, as well as its potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-aminophenyl)-2-methoxyacetamide is a widely used research tool that has many advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications, and can be used to study the pharmacology of various drugs and to investigate their effects on the brain. However, there are some limitations to using this compound in lab experiments. It is not as specific as some other compounds, and can have off-target effects. Additionally, it can be toxic at high concentrations, so care must be taken to ensure that the concentrations used are within safe limits.
Zukünftige Richtungen
N-(4-aminophenyl)-2-methoxyacetamide has been widely studied for its effects on synaptic plasticity, learning and memory, and various other physiological processes. However, there is still much to be learned about its effects on neuronal development and its potential therapeutic applications in the treatment of neurological disorders. Additionally, there is a need for further research into the pharmacology of this compound and its effects on the brain. Additionally, there is a need for further research into the development of safer and more specific analogues of this compound for use in lab experiments. Finally, there is a need for further research into the potential therapeutic applications of this compound in the treatment of neurological disorders.
Safety and Hazards
While specific safety and hazard information for “N-(4-aminophenyl)-2-methoxyacetamide” was not found, similar compounds like “4-Aminobiphenyl” are known to be hazardous. Exposure to “4-Aminobiphenyl” can cause headaches, dizziness, drowsiness, breathing difficulty, and urinary burning . It’s also a potential occupational carcinogen .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHBCXKHVSXMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3021515.png)

![(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide](/img/structure/B3021524.png)
